Cas no 1196074-15-3 (5-(Benzyloxy)-2-tert-butylpyridine)
5-(Benzyloxy)-2-tert-butylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-(benzyloxy)-2-tert-butylpyridine
- LHMLNODXDYWEBT-UHFFFAOYSA-N
- 5-(Benzyloxy)-2-(tert-butyl)pyridine
- SY263297
- 2-(1,1-dimethylethyl)-5-[(phenylmethyl)oxy]pyridine
- 2-tert-butyl-5-phenylmethoxypyridine
- DA-38476
- MFCD28128499
- F52948
- SCHEMBL1511428
- 1196074-15-3
- 5-(Benzyloxy)-2-tert-butylpyridine
-
- MDL: MFCD28128499
- Inchi: 1S/C16H19NO/c1-16(2,3)15-10-9-14(11-17-15)18-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
- InChI Key: LHMLNODXDYWEBT-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CN=C(C=C1)C(C)(C)C
Computed Properties
- Exact Mass: 241.146664230g/mol
- Monoisotopic Mass: 241.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1
- XLogP3: 4
5-(Benzyloxy)-2-tert-butylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02657-1g |
5-(benzyloxy)-2-tert-butylpyridine |
1196074-15-3 | 95% | 1g |
$560 | 2023-09-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02657-5g |
5-(benzyloxy)-2-tert-butylpyridine |
1196074-15-3 | 95% | 5g |
$1673 | 2023-09-07 | |
| eNovation Chemicals LLC | Y0996986-5g |
5-(benzyloxy)-2-tert-butylpyridine |
1196074-15-3 | 95% | 5g |
$2000 | 2024-08-02 | |
| eNovation Chemicals LLC | D920604-1g |
5-(Benzyloxy)-2-(tert-butyl)pyridine |
1196074-15-3 | 95% | 1g |
$860 | 2023-09-03 | |
| eNovation Chemicals LLC | Y0996986-1g |
5-(benzyloxy)-2-tert-butylpyridine |
1196074-15-3 | 95% | 1g |
$800 | 2023-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539265-1g |
5-(Benzyloxy)-2-(tert-butyl)pyridine |
1196074-15-3 | 98% | 1g |
¥6630.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y0996986-1g |
5-(benzyloxy)-2-tert-butylpyridine |
1196074-15-3 | 95% | 1g |
$800 | 2025-02-26 | |
| eNovation Chemicals LLC | Y0996986-1g |
5-(benzyloxy)-2-tert-butylpyridine |
1196074-15-3 | 95% | 1g |
$800 | 2025-03-01 |
5-(Benzyloxy)-2-tert-butylpyridine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 5-(Benzyloxy)-2-tert-butylpyridine
Introduction to 5-(Benzyloxy)-2-tert-butylpyridine (CAS No: 1196074-15-3)
5-(Benzyloxy)-2-tert-butylpyridine, identified by the CAS number 1196074-15-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a benzyloxy group and a tert-butyl substituent on a pyridine backbone, exhibits unique chemical properties that make it valuable for various applications, particularly in the development of novel agrochemicals and pharmaceuticals.
The structure of 5-(Benzyloxy)-2-tert-butylpyridine combines the electron-withdrawing nature of the pyridine ring with the electron-donating effects of the benzyloxy and tert-butyl groups. This combination imparts distinct reactivity and stability, making it a versatile intermediate in synthetic chemistry. The benzyloxy group, in particular, is known for its ability to enhance solubility and bioavailability in drug molecules, while the tert-butyl group provides steric hindrance that can influence reaction pathways and product selectivity.
In recent years, there has been growing interest in exploring the potential of 5-(Benzyloxy)-2-tert-butylpyridine in the development of new therapeutic agents. Its pyridine core is a common motif in many biologically active compounds, and modifications to this core can lead to significant changes in pharmacological properties. For instance, studies have shown that derivatives of pyridine with benzyloxy substituents exhibit promising activities as kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases.
The tert-butyl group in 5-(Benzyloxy)-2-tert-butylpyridine also plays a critical role in its chemical behavior. This bulky substituent can prevent unwanted side reactions by sterically blocking reactive sites on the molecule. Such steric control is particularly important in multi-step syntheses where regioselectivity is essential for achieving high yields of the desired product. Additionally, the tert-butyl group can enhance metabolic stability, making it an attractive feature for drug candidates that need to withstand enzymatic degradation.
One of the most compelling aspects of 5-(Benzyloxy)-2-tert-butylpyridine is its potential as a building block for more complex molecules. Researchers have utilized this compound to synthesize novel heterocyclic structures that mimic natural products with known biological activities. For example, derivatives of this compound have been investigated for their antimicrobial properties, showing efficacy against resistant strains of bacteria and fungi. This underscores the importance of exploring structurally diverse compounds like 5-(Benzyloxy)-2-tert-butylpyridine in the quest for new antibiotics and antifungals.
The synthesis of 5-(Benzyloxy)-2-tert-butylpyridine involves well-established organic chemistry techniques, including nucleophilic substitution reactions and Friedel-Crafts alkylation. The benzyloxy group is typically introduced via reaction with benzyl halides or benzaldehyde derivatives in the presence of appropriate bases. The tert-butyl group can be added through alkylation reactions using tert-butanol or related reagents. These synthetic routes are optimized for high yields and purity, ensuring that researchers have access to high-quality starting materials for further derivatization.
In terms of applications, 5-(Benzyloxy)-2-tert-butylpyridine has found use not only in pharmaceutical research but also in agrochemicals. Its structural features make it a suitable candidate for developing novel pesticides that target specific enzymes or receptors in pests while minimizing environmental impact. By leveraging its unique reactivity and stability, chemists can design molecules that are both effective and sustainable.
The future prospects for 5-(Benzyloxy)-2-tert-butylpyridine are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the identification of new derivatives with enhanced biological activities. Additionally, efforts to develop greener synthetic methods will ensure that the production of this compound remains environmentally friendly and economically viable.
In conclusion, 5-(Benzyloxy)-2-tert-butylpyridine, with its CAS number 1196074-15-3, represents a significant advancement in organic chemistry with broad applications across multiple industries. Its unique structural features and versatile reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in pharmaceuticals, agrochemicals, and beyond. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in shaping the future of chemical research.
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